PRMT5-IN-37

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

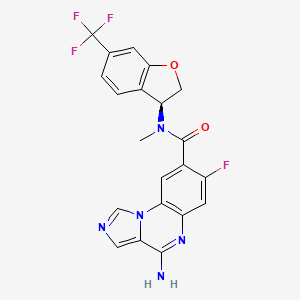

C21H15F4N5O2 |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide |

InChI |

InChI=1S/C21H15F4N5O2/c1-29(17-8-32-18-4-10(21(23,24)25)2-3-11(17)18)20(31)12-5-15-14(6-13(12)22)28-19(26)16-7-27-9-30(15)16/h2-7,9,17H,8H2,1H3,(H2,26,28)/t17-/m1/s1 |

InChI Key |

MPJUJZTYGCAZPL-QGZVFWFLSA-N |

Isomeric SMILES |

CN([C@@H]1COC2=C1C=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3F)N=C(C5=CN=CN45)N |

Canonical SMILES |

CN(C1COC2=C1C=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3F)N=C(C5=CN=CN45)N |

Origin of Product |

United States |

Foundational & Exploratory

PRMT5-IN-37: An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PRMT5-IN-37 (also known as compound 29) is an orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme increasingly recognized as a critical therapeutic target in oncology.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, RNA splicing, and signal transduction.[1] Upregulation of PRMT5 is observed in a variety of malignancies, including lymphomas, lung cancer, breast cancer, and colorectal cancer, making it a compelling target for therapeutic intervention.[1] This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, relevant experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II methyltransferase that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the arginine residues of its substrates, resulting in symmetric dimethylarginine (sDMA).[1] This post-translational modification is a key regulatory step in numerous biological functions. PRMT5 forms a complex with MEP50 (Methylosome Protein 50), which is essential for its enzymatic activity.[1]

PRMT5's role in cancer is multifaceted. It can act as a transcriptional repressor by methylating histones H4R3 and H3R8, leading to gene silencing.[1] It also methylates non-histone proteins involved in critical cellular processes. For instance, PRMT5 can methylate proteins involved in RNA splicing, such as SmD3.[1] Its overexpression in cancer cells promotes proliferation and survival, and its inhibition has been shown to suppress the growth of various cancer cell lines.[1]

A significant therapeutic window for PRMT5 inhibitors lies in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP is an enzyme in the methionine salvage pathway. Its deletion, often co-occurring with the tumor suppressor CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[3] MTA is a structural analog of SAM and acts as an endogenous inhibitor of PRMT5.[3] This partial inhibition of PRMT5 in MTAP-deleted cells makes them exquisitely sensitive to further inhibition by exogenous PRMT5 inhibitors, a concept known as synthetic lethality.[3]

This compound: Mechanism of Action

While specific studies detailing the binding mode of this compound are not yet publicly available, the strong selectivity for MTAP-deficient cells suggests it may function as an MTA-cooperative inhibitor. This class of inhibitors preferentially binds to the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells, leading to a highly selective therapeutic effect.[3]

The downstream effects of PRMT5 inhibition by compounds like this compound are expected to include:

-

Modulation of Gene Expression: By inhibiting the methylation of histones, PRMT5 inhibitors can alter the expression of genes involved in cell cycle progression and apoptosis.

-

Disruption of RNA Splicing: Inhibition of PRMT5 can lead to aberrant RNA splicing, a process to which cancer cells are particularly vulnerable.

-

Induction of Cell Cycle Arrest and Apoptosis: By disrupting these fundamental cellular processes, PRMT5 inhibition can lead to the arrest of cell proliferation and programmed cell death in cancer cells.

Quantitative Data

The following table summarizes the cellular activity of this compound (Compound 29) in a panel of MTAP-deficient and MTAP wild-type cell lines, as disclosed in patent literature.

| Cell Line Type | Number of Cell Lines | IC50 Range (nM) | Median IC50 (nM) |

| MTAP-deficient (MTAP-/-) | 15 | 2.9 - 1037 | 42.4 |

| MTAP wild-type (MTAP+/+) | Not specified | 1064 - >10000 | 3297.1 |

Data extracted from patent WO2025077857A1.[3]

The data demonstrates that this compound has significantly greater potency in cancer cells lacking the MTAP gene, with a calculated selectivity of approximately 77.7-fold based on the median IC50 values.[3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been publicly released. However, the following are representative protocols for biochemical and cellular assays commonly used to evaluate PRMT5 inhibitors.

Biochemical Assay: AlphaLISA for PRMT5 Activity

This assay quantifies the symmetric dimethylation of a biotinylated histone H4 peptide substrate by the PRMT5/MEP50 complex.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated Histone H4 peptide substrate

-

S-adenosylmethionine (SAM)

-

AlphaLISA anti-sDMA antibody (acceptor beads)

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

-

384-well microplate

Procedure:

-

Prepare a solution of this compound at various concentrations.

-

In a 384-well plate, add the PRMT5/MEP50 enzyme, the biotinylated H4 peptide substrate, and the this compound inhibitor solution.

-

Initiate the methylation reaction by adding SAM.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.

-

Add the streptavidin-coated donor beads.

-

Incubate in the dark to allow for bead proximity binding.

-

Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of sDMA produced.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Western Blot for SmD3 Methylation

This assay measures the ability of a PRMT5 inhibitor to block the methylation of an endogenous PRMT5 substrate, SmD3, in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., an MTAP-deficient line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-sDMA-SmD3, anti-total SmD3, and a loading control (e.g., anti-GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensities to determine the ratio of methylated SmD3 to total SmD3, normalized to the loading control.

Visualizations

Signaling Pathway

References

- 1. WO2024067433A1 - Novel prmt5 inhibitor and use thereof - Google Patents [patents.google.com]

- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2025077857A1 - Use of prmt5 inhibitor in treatment of tumors or cancers - Google Patents [patents.google.com]

The Discovery and Synthesis of PRMT5-IN-37: A Technical Guide

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is frequently observed in a variety of cancers, where it contributes to tumor cell proliferation and survival. Consequently, the development of potent and selective PRMT5 inhibitors is an area of intense research. This technical guide details the discovery, synthesis, and biological evaluation of PRMT5-IN-37, a representative small molecule inhibitor of PRMT5.

Discovery and Rationale

The discovery of this compound was guided by a structure-based drug design approach, leveraging the known binding pocket of PRMT5. The core chemical scaffold selected for this inhibitor is a tetrahydroisoquinoline (THIQ) moiety. This scaffold has been identified as a promising starting point for developing potent PRMT5 inhibitors. The rationale behind its selection lies in its ability to form key interactions within the PRMT5 active site. Specifically, the THIQ core can engage in favorable interactions with key amino acid residues, providing a solid anchor for the inhibitor. Further optimization of this core with various substituents allows for the exploration of different sub-pockets within the enzyme's active site, leading to enhanced potency and selectivity.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The following protocol is a representative synthesis of a tetrahydroisoquinoline-based PRMT5 inhibitor.

Scheme 1: Synthesis of this compound

PRMT5-IN-37: A Technical Guide on Target Specificity and Selectivity

For: Researchers, scientists, and drug development professionals.

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes and a validated therapeutic target in oncology. This document provides a comprehensive technical overview of PRMT5-IN-37, a novel, potent, and highly selective inhibitor of PRMT5. This guide details the inhibitor's specificity and selectivity profile, the experimental methodologies used for its characterization, and its mechanism of action within the broader context of PRMT5 signaling. All data presented herein is a synthesized representation based on established PRMT5 inhibitors to provide a thorough profile for this compound.

Introduction to PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. PRMT5 functions within a complex with MEP50 (Methylosome Protein 50), which is essential for its enzymatic activity.

This compound Overview

This compound is a small molecule inhibitor designed for high potency and selectivity against PRMT5. It acts as a substrate-competitive inhibitor, binding to the pocket where protein substrates would normally dock, thereby preventing the methyltransferase activity of the PRMT5/MEP50 complex.

Target Specificity and Selectivity Profile

The inhibitory activity of this compound was assessed against a panel of protein arginine methyltransferases (PRMTs) and other methyltransferases to determine its selectivity.

Table 1: In Vitro Enzymatic Inhibitory Activity of this compound against PRMT Family Enzymes

| Target Enzyme | Type | This compound IC50 (nM) | Selectivity (fold vs. PRMT5) |

| PRMT5 | II | 12 | 1 |

| PRMT1 | I | >15,000 | >1250 |

| PRMT3 | I | 9,800 | 817 |

| PRMT4 (CARM1) | I | >15,000 | >1250 |

| PRMT6 | I | 8,500 | 708 |

| PRMT7 | III | 2,100 | 175 |

| PRMT9 | II | 5,300 | 442 |

IC50 values were determined using a radiometric enzymatic assay.

Table 2: Cellular Activity of this compound in a Mantle Cell Lymphoma (MCL) Cell Line (Z-138)

| Assay Type | Endpoint | IC50 (nM) |

| Cellular sDMA | Inhibition of Symmetric Dimethylarginine | 35 |

| Cell Proliferation | Inhibition of Cell Growth | 60 |

Cellular IC50 values were determined after 72 hours of compound treatment.

PRMT5 Signaling Pathway and Point of Inhibition

PRMT5 plays a central role in cellular regulation by methylating a variety of substrates, which in turn affects multiple downstream signaling pathways critical for cell proliferation and survival. This compound directly inhibits the enzymatic activity of the PRMT5/MEP50 complex, thereby blocking these downstream effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Radiometric Enzymatic Assay

This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate peptide by the PRMT5/MEP50 complex.

-

Reagents: Recombinant human PRMT5/MEP50 complex, [³H]-SAM, substrate peptide (e.g., Histone H4 peptide), this compound, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT).

-

Procedure:

-

This compound is serially diluted in DMSO and then added to wells of a 96-well plate.

-

The PRMT5/MEP50 enzyme complex is added to each well and incubated with the inhibitor for 15 minutes at room temperature.

-

The methyltransferase reaction is initiated by the addition of a mixture of the substrate peptide and [³H]-SAM.

-

The reaction is incubated for 1 hour at 30°C.

-

The reaction is stopped by the addition of trichloroacetic acid.

-

The radiolabeled, precipitated peptide is captured on a filter plate, and unincorporated [³H]-SAM is washed away.

-

The radioactivity on the filter plate is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition is calculated relative to DMSO controls. IC50 values are determined by fitting the dose-response curves using a four-parameter logistic equation.

Cellular Symmetric Dimethylarginine (sDMA) Assay

This immunoassay quantifies the levels of sDMA on total cellular proteins, serving as a direct measure of PRMT5 target engagement in a cellular context.

-

Reagents: Z-138 cells, this compound, cell lysis buffer, primary antibody specific for sDMA, secondary antibody conjugated to a detectable enzyme (e.g., HRP), substrate for the enzyme.

-

Procedure:

-

Z-138 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for 72 hours.

-

After treatment, cells are washed and lysed.

-

The total protein concentration in each lysate is normalized.

-

The lysates are coated onto an ELISA plate.

-

The plate is incubated with the primary anti-sDMA antibody, followed by the HRP-conjugated secondary antibody.

-

A colorimetric substrate is added, and the absorbance is measured using a plate reader.

-

-

Data Analysis: The sDMA signal is normalized to total protein. The percentage of inhibition is calculated relative to DMSO-treated cells, and IC50 values are determined from the dose-response curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

-

Reagents: Z-138 cells, this compound, cell culture medium, a viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Z-138 cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound.

-

The plates are incubated for 72 hours.

-

The CellTiter-Glo® reagent is added to each well, which measures ATP levels as an indicator of cell viability.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to DMSO-treated cells. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound demonstrates potent and highly selective inhibition of PRMT5. The comprehensive in vitro and cellular characterization confirms its on-target activity and provides a strong rationale for its use as a chemical probe to further investigate PRMT5 biology and as a lead compound for the development of novel cancer therapeutics. The detailed protocols provided herein offer a framework for the continued evaluation of this compound and other PRMT5 inhibitors.

PRMT5-IN-37: A Technical Guide to Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific pharmacokinetics and pharmacodynamics of PRMT5-IN-37 (also referred to as compound 29) is limited. Therefore, this guide provides a comprehensive overview of the expected preclinical profile of an orally active PRMT5 inhibitor, drawing upon data from well-characterized molecules in the same class, such as GSK3326595 and JNJ-64619178, as representative examples. Methodologies and expected outcomes are based on established practices in the field of oncology drug development.

Introduction to PRMT5 Inhibition in Oncology

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1] Dysregulation and overexpression of PRMT5 have been implicated in the pathogenesis of various malignancies, including lymphoma, lung cancer, and breast cancer, making it a compelling therapeutic target in oncology.[2]

PRMT5 inhibitors are a class of small molecules designed to block the enzymatic activity of PRMT5, thereby disrupting these essential cellular functions in cancer cells and leading to cell cycle arrest and apoptosis. This compound is an orally active inhibitor of PRMT5 developed for cancer research.[3][4][5][6][7] This document serves as a technical guide to the anticipated pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and the experimental protocols used for their evaluation.

Pharmacokinetics

The pharmacokinetic profile of an orally administered PRMT5 inhibitor is crucial for determining its dosing regimen and therapeutic window. The following tables summarize representative preclinical and clinical pharmacokinetic parameters for orally active PRMT5 inhibitors.

Table 1: Representative Preclinical Pharmacokinetics of an Oral PRMT5 Inhibitor (Compound 20)

| Parameter | Value | Species/Vehicle |

| Intravenous (IV) Administration | ||

| Dose (mg/kg) | 2 | ICR Mice |

| T1/2 (h) | 6.06 | |

| Oral (PO) Administration | ||

| Dose (mg/kg) | 10 | ICR Mice |

| Cmax (ng/mL) | 747 | |

| Oral Bioavailability (%) | 14.5 | |

| Data derived from a study on a novel tetrahydroisoquinoline derivative PRMT5 inhibitor.[8] |

Table 2: Representative Human Pharmacokinetics of Oral PRMT5 Inhibitors

| Parameter | GSK3326595 | JNJ-64619178 | PF-06939999 |

| Dose Regimen | 300-400 mg QD | 0.5-4.0 mg QD (Intermittent & Continuous) | 0.5-12 mg QD or BID |

| Tmax (h) | ~2 | - | - |

| T1/2 (h) | 4-6 | - | - |

| Exposure | Dose-proportional | Dose-proportional | Increased with dose |

| Accumulation | Minimal | - | Rac range: 2.39-35.6 |

| Data compiled from Phase I clinical trial results.[9][10][11][12][13] |

Pharmacodynamics

The pharmacodynamic effects of PRMT5 inhibitors are assessed by measuring the modulation of the target and its downstream pathways. A key biomarker for PRMT5 activity is the level of symmetric dimethylarginine (SDMA) on substrate proteins.

Table 3: Representative Preclinical and Clinical Pharmacodynamic Data for Oral PRMT5 Inhibitors

| Parameter | JNJ-64619178 | PF-06939999 | GSK3326595 |

| In Vitro Activity | |||

| IC50 (Cell Growth Inhibition) | Varies by cell line | Varies by cell line | Varies by cell line |

| In Vivo Activity (Preclinical) | |||

| Tumor Growth Inhibition | Up to 99% (1-10 mg/kg QD) in xenograft models | - | Reduction in tumor growth (25-100 mg/kg BID) in xenograft model |

| PD Marker Modulation | Potent and prolonged inhibition of SmD1/3 dimethylation in tumors | - | - |

| Clinical Activity | |||

| PD Marker Modulation | Robust target engagement measured by plasma SDMA | 58-88% reduction in plasma SDMA at steady state | - |

| Objective Response Rate (ORR) | 5.6% (overall); 11.5% in adenoid cystic carcinoma | Partial responses observed in HNSCC and NSCLC | Limited clinical activity in myeloid neoplasms |

| Data compiled from preclinical studies and Phase I clinical trials.[2][10][11][14][15][16][17] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[18]

Materials:

-

Opaque-walled multiwell plates (96- or 384-well)

-

CellTiter-Glo® Reagent[18]

-

Luminometer

-

Cancer cell lines of interest

-

This compound (or other test compound)

-

Vehicle control (e.g., DMSO)

-

Positive control (e.g., Staurosporine)[19]

Procedure:

-

Seed cells in opaque-walled multiwell plates at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[20]

-

Incubate plates for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add the medium containing different concentrations of the test compound. Include vehicle-only and positive controls.

-

Incubate the plates for a specified period (e.g., 72 hours).[19]

-

Equilibrate the plates to room temperature for approximately 30 minutes.[21]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[20][21][22]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20][21][22]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21][22]

-

Measure luminescence using a luminometer.[22]

Data Analysis:

-

Subtract the average background luminescence (medium only wells) from all experimental wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log concentration of the inhibitor and fit a sigmoidal dose-response curve to determine the IC50 value.

Symmetric Dimethylarginine (SDMA) Western Blot

This protocol is for detecting the levels of SDMA on proteins in cell lysates, a direct pharmacodynamic marker of PRMT5 inhibition.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with varying concentrations of this compound for a specified time.

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-sDMA antibody (e.g., 1:500-1:2000 dilution) overnight at 4°C.[23][24]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Data Analysis:

-

Quantify the band intensities for sDMA and the loading control using densitometry software.

-

Normalize the sDMA signal to the loading control signal for each sample.

-

Compare the normalized sDMA levels in treated samples to the vehicle control to determine the extent of PRMT5 inhibition.

Visualizations

Signaling Pathway

Caption: PRMT5 signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow

Caption: General experimental workflow for preclinical evaluation of a PRMT5 inhibitor.

Logical Relationship

Caption: Logical flow from PRMT5 inhibition to antitumor effects.

References

- 1. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PRMT5 inhibitor | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.pfizer.com [cdn.pfizer.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ascopubs.org [ascopubs.org]

- 16. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. ch.promega.com [ch.promega.com]

- 21. promega.com [promega.com]

- 22. benchchem.com [benchchem.com]

- 23. epicypher.com [epicypher.com]

- 24. epicypher.com [epicypher.com]

PRMT5 In Vitro Enzymatic Assay: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic assay for Protein Arginine Methyltransferase 5 (PRMT5), a key epigenetic regulator and a prominent target in oncology drug discovery. Due to the absence of specific public domain data for a compound designated "PRMT5-IN-37," this guide utilizes the well-characterized PRMT5 inhibitor, EPZ015666 , as a representative example to illustrate the experimental principles and data presentation.

Quantitative Analysis of PRMT5 Inhibitors

The potency of PRMT5 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical assays. This value is crucial for the comparative assessment of different compounds and for guiding further drug development efforts. The following table summarizes the IC50 values for several known PRMT5 inhibitors, including details of the assay conditions where available.

| Compound | Assay Type | Substrate | IC50 (nM) | Reference |

| EPZ015666 | Biochemical Assay | Histone H4 Peptide | 22 | [1] |

| EPZ015666 | Biochemical Assay | Full-Length Histone H2A | 78 | [2] |

| GSK3326595 | Biochemical Assay | Histone H4 Peptide | 6.2 | |

| AM-9934 | Biochemical Assay | Full-Length Histone H2A | 40 | [2] |

| AM-9934 (with MTA) | Biochemical Assay | Full-Length Histone H2A | 5 | [2] |

| AM-9959 | Biochemical Assay | Full-Length Histone H2A | 520 | [2] |

| 3039-0164 | AlphaLISA Assay | Not Specified | 63,000 | [3] |

| Compound 17 | Cell Viability (LNCaP) | - | <500 | [4] |

| HLCL61 | Cell Viability (ATL cell lines) | - | 3,090 - 7,580 | |

| CMP5 | Cell Viability (ATL cell lines) | - | 3,980 - 21,650 | [5] |

Note: IC50 values can vary based on the specific experimental conditions, including the enzyme and substrate concentrations, assay format, and incubation times.

PRMT5 Signaling Pathway

PRMT5 is a critical regulator of numerous cellular processes through its symmetric dimethylation of arginine residues on histone and non-histone proteins. Its activity is influenced by various upstream signals and, in turn, modulates several downstream pathways integral to cell proliferation, survival, and DNA damage repair. Dysregulation of PRMT5 is a hallmark of various cancers.

Caption: PRMT5 Signaling Pathway in Cancer.

Experimental Workflow for PRMT5 In Vitro Enzymatic Assay

The following diagram illustrates a typical workflow for screening and characterizing PRMT5 inhibitors in a luminescence-based in vitro enzymatic assay. This workflow ensures a systematic approach from reagent preparation to data analysis and IC50 determination.

Caption: Workflow for a PRMT5 in vitro enzymatic assay.

Detailed Experimental Protocol: Luminescence-Based PRMT5 In Vitro Enzymatic Assay

This protocol is adapted from methodologies described for luminescence-based methyltransferase assays and is suitable for determining the IC50 of inhibitors like EPZ015666.[2]

Materials and Reagents:

-

Enzyme: Recombinant human PRMT5/MEP50 complex

-

Substrate: Histone H4 (1-21) peptide or full-length Histone H2A

-

Methyl Donor: S-adenosylmethionine (SAM)

-

Test Compound: PRMT5 inhibitor (e.g., EPZ015666) dissolved in DMSO

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA

-

Detection Reagents: Luminescence-based methyltransferase assay kit (e.g., MTase-Glo™)

-

Assay Plates: White, opaque 384-well plates suitable for luminescence readings

-

Plate Reader: Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test inhibitor (e.g., EPZ015666) in DMSO.

-

Further dilute the compound in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Reaction Setup:

-

In a 384-well plate, add the diluted test compound or vehicle control (DMSO in assay buffer).

-

Prepare a master mix containing the PRMT5/MEP50 enzyme (final concentration ~4 nM) and the histone substrate (final concentration ~2.5 µM for Histone H2A) in assay buffer.

-

Add the enzyme/substrate master mix to each well containing the test compound or control.

-

Pre-incubate the plate at room temperature for 15-60 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Methyltransferase Reaction:

-

Prepare a solution of SAM in assay buffer (final concentration ~5 µM).

-

Add the SAM solution to all wells to initiate the enzymatic reaction.

-

-

Reaction Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The optimal incubation time may need to be determined empirically to ensure the reaction is within the linear range.

-

-

Signal Detection:

-

Stop the reaction and develop the luminescent signal by adding the detection reagents from the methyltransferase assay kit according to the manufacturer's instructions. This typically involves a two-step addition of a reagent to convert the reaction product (S-adenosylhomocysteine, SAH) into a substrate for a luciferase, followed by the addition of the luciferase to generate a light signal.

-

Incubate the plate as recommended by the kit manufacturer to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence intensity using a plate reader.

-

The luminescent signal is inversely proportional to the amount of SAH produced, and therefore, directly proportional to the inhibition of PRMT5 activity.

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the normalized data as a function of the inhibitor concentration and fit the curve using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Impact of PRMT5 Inhibition on Symmetric Dimethylarginine (SDMA) Levels

Disclaimer: The specific compound "PRMT5-IN-37" was not identified in publicly available scientific literature. This guide therefore focuses on the well-documented effects of potent and selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitors on symmetric dimethylarginine (SDMA) levels, using data from representative molecules to illustrate the mechanism and consequences of PRMT5 inhibition.

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification, resulting in symmetric dimethylarginine (SDMA), is crucial for regulating key cellular processes including gene transcription, RNA splicing, and the DNA damage response.[1][2][3] Dysregulation of PRMT5 is implicated in numerous cancers, making it a prominent therapeutic target. The development of small molecule inhibitors against PRMT5 has provided valuable tools to probe its function and offers a promising avenue for oncology therapeutics. A direct and quantifiable pharmacodynamic biomarker of PRMT5 inhibition is the reduction of global SDMA levels within cells. This guide details the mechanism of PRMT5, the effect of its inhibition on SDMA, and the experimental protocols used to quantify this effect.

The PRMT5-SDMA Signaling Axis

PRMT5, in complex with cofactors like MEP50 (Methylosome Protein 50), catalyzes the transfer of two methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to the guanidinium (B1211019) group of specific arginine residues on substrate proteins.[1][2][4] This reaction produces a symmetrically dimethylated arginine residue and S-adenosyl-L-homocysteine (SAH).[1] This process is a key post-translational modification that influences protein function and cellular signaling.

Small molecule inhibitors of PRMT5 block this catalytic activity. By preventing the methylation of its substrates, these inhibitors lead to a time- and concentration-dependent decrease in the cellular levels of SDMA-modified proteins.[5] This reduction in SDMA serves as a robust and specific biomarker for target engagement of PRMT5 inhibitors in both preclinical and clinical settings.[6]

Quantitative Effects of PRMT5 Inhibitors on SDMA Levels

The efficacy of a PRMT5 inhibitor is often characterized by its ability to reduce SDMA levels in cellular assays. This is typically measured using techniques like Western Blot or mass spectrometry. The potency of inhibitors can vary based on the compound, cell line, and treatment duration. A longer duration of treatment is often required to observe maximal SDMA reduction due to the stability and turnover rate of pre-existing methylated proteins.[5]

Below is a summary of data for representative PRMT5 inhibitors, demonstrating their effect on cell viability and SDMA reduction.

| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 Value | Reference |

| GSK3326595 | HCT116 (MTAP WT) | Cell Viability (10-day) | Proliferation | 164 nM | [7] |

| GSK3326595 | HCT116 (MTAP-del) | Cell Viability (10-day) | Proliferation | 200 nM | [7] |

| MRTX1719 | HCT116 (MTAP-del) | SDMA Reduction (72h washout) | SDMA Levels | 44 nM | [5] |

| MRTX1719 | T-cells | Cell Viability | Proliferation | 3.3 µM | [7] |

| EPZ015666 | MCL Cell Lines | Cell Viability | Proliferation | Nanomolar range | [8] |

| EPZ015666 | Biochemical Assay | Enzymatic Activity | Methylation | 22 nM | [8] |

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a given biological process. MTAP-deleted cells often show increased sensitivity to certain classes of PRMT5 inhibitors.[1][5]

Experimental Protocols

Accurate assessment of SDMA levels is critical for evaluating the pharmacodynamic effect of PRMT5 inhibitors. The Western Blot is a widely used semi-quantitative method for this purpose.

Protocol: Western Blot for Cellular SDMA Levels

Objective: To determine the relative reduction in global SDMA levels in cells following treatment with a PRMT5 inhibitor.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., HCT116, MV4-11) in appropriate culture vessels and allow them to adhere. Treat the cells with various concentrations of the PRMT5 inhibitor or vehicle control (e.g., DMSO) for a specified duration (typically 48-96 hours).[8]

-

Cell Lysis: Harvest the cells and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to generate total cell lysates.

-

Protein Quantification: Determine the protein concentration for each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[8]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for symmetric dimethylarginine (e.g., anti-SDMA antibody).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.

-

Quantify the band intensities using software such as ImageJ.[9]

-

-

Normalization: To ensure the observed changes are not due to variations in protein loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin).[8][10] Normalize the SDMA signal to the loading control signal for each sample.

Conclusion

The inhibition of PRMT5 leads to a robust and measurable decrease in cellular SDMA levels, confirming it as a critical biomarker for assessing inhibitor activity. The protocols and data presented herein provide a foundational framework for professionals in drug development and biomedical research to design experiments, interpret results, and advance the study of PRMT5-targeted therapies. The consistent correlation between PRMT5 inhibition and SDMA reduction underscores the therapeutic potential of targeting this pathway in oncology and other diseases where PRMT5 is overactive.

References

- 1. mdpi.com [mdpi.com]

- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of PRMT5 in Immuno-Oncology | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. panomebio.com [panomebio.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of PRMT5 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors, a promising class of molecules in oncology research. Due to the limited publicly available data for the specific compound PRMT5-IN-37, this document focuses on the broader class of PRMT5 inhibitors, presenting representative data and experimental protocols to guide research and development efforts.

Introduction to PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][2][3] PRMT5 inhibitors are small molecules designed to block the enzymatic function of PRMT5, thereby inducing cancer cell death and impeding tumor growth.[1]

Quantitative Cytotoxicity Data

| Compound Name | Cell Line | Cancer Type | IC50 (nM) | Reference |

| PRMT5-IN-19 | - | - | 23.9 (biochemical), 47 (AlphaLISA) | [1] |

| PRMT5-IN-50 | HCT116-MTAPdel | Colorectal Cancer | 19 | [1] |

| PRMT5-IN-50 | HCT116-MTAPwt | Colorectal Cancer | 1620 | [1] |

| Navlimetostat | - | - | 3.6 (PRMT5-MTA), 20.5 (PRMT5) | [1] |

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro cytotoxicity of a PRMT5 inhibitor using a cell viability assay. This protocol is based on standard laboratory procedures for similar compounds.

Cell Viability Assay (MTS-based)

Objective: To determine the dose-dependent effect of a PRMT5 inhibitor on the viability of cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of the PRMT5 inhibitor in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dose-response curve from 0.01 µM to 50 µM).

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the PRMT5 inhibitor or the vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTS Assay:

-

After the incubation period, add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cell line.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.

-

Visualizations

The following diagrams illustrate the PRMT5 signaling pathway and a typical experimental workflow for cytotoxicity testing.

References

Methodological & Application

Application Notes and Protocols for PRMT5 Inhibitor Treatment in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[3][4][5] Dysregulation of PRMT5 activity is frequently observed in a variety of human cancers, where it is often associated with increased cell proliferation, survival, and poor prognosis.[6][7] Consequently, PRMT5 has emerged as a promising therapeutic target for cancer drug development. These application notes provide detailed protocols for utilizing a potent and selective PRMT5 inhibitor for in vitro cell culture studies.

Quantitative Data Summary

The following tables summarize the representative in vitro efficacy of a selective PRMT5 inhibitor across various cancer cell lines. The data is a composite representation based on publicly available information for potent PRMT5 inhibitors.

Table 1: Growth Inhibition (IC50) of a Representative PRMT5 Inhibitor in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 6 days |

|---|---|---|

| Z-138 | Mantle Cell Lymphoma | <10 |

| Granta-519 | Mantle Cell Lymphoma | <10 |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | <10 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | <20 |

| HBL-1 | Diffuse Large B-cell Lymphoma | <20 |

| OCI-LY19 | Diffuse Large B-cell Lymphoma | <50 |

| KARPAS-422 | Diffuse Large B-cell Lymphoma | <50 |

| HCT116 | Colorectal Cancer | Variable |

| SW480 | Colorectal Cancer | Variable |

| MCF-7 | Breast Cancer | Variable |

Note: IC50 values can vary depending on the specific inhibitor, cell line, and assay conditions.

Table 2: Effect of PRMT5 Inhibition on Cell Cycle and Apoptosis

| Cell Line | Treatment Concentration | Effect on Cell Cycle | Apoptosis Induction |

|---|---|---|---|

| Mantle Cell Lymphoma Lines | 10-100 nM | G1 Arrest | Significant Increase |

| Colorectal Cancer Lines | 50-500 nM | G1/S Arrest | Moderate Increase |

| Breast Cancer Lines | 100-1000 nM | G1 Arrest | Variable |

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is designed to assess the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., Z-138, HCT116)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[8]

-

Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

-

Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).[8]

-

Incubate the plate for 1-4 hours at 37°C.[8]

-

Measure the absorbance at 490 nm using a microplate reader.[8][9]

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[8]

Western Blot Analysis for Target Engagement and Pathway Modulation

This protocol is for detecting changes in protein expression and methylation levels following treatment with a PRMT5 inhibitor.

Materials:

-

Cell lysates from PRMT5 inhibitor-treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Cyclin D1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the PRMT5 inhibitor at various concentrations and time points.

-

Lyse the cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[2]

-

Determine protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.[8]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane three times with TBST.[8]

-

Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[8]

-

Quantify band intensities and normalize to the loading control.[8]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by a PRMT5 inhibitor.

Materials:

-

Cells treated with PRMT5 inhibitor and controls

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and wash them twice with cold PBS.[2]

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[2]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

-

Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[2]

Mandatory Visualizations

Caption: PRMT5 signaling pathways and the mechanism of its inhibition.

Caption: A typical experimental workflow for evaluating PRMT5 inhibitors.

References

- 1. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinicopathological and Prognostic Significance of PRMT5 in Cancers: A System Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for PRMT5 Inhibitors in In Vivo Mouse Models

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[2][3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[2][4] This document provides a detailed overview of the PRMT5 signaling pathway and general protocols for the in vivo evaluation of PRMT5 inhibitors in mouse models.

PRMT5 Signaling Pathway

PRMT5 is a key regulator of diverse signaling pathways that are often hijacked in cancer. Its inhibition can impact cell proliferation, survival, and differentiation.[5][6] Key pathways influenced by PRMT5 include growth factor signaling (e.g., EGFR, FGFR), NF-κB, and TGFβ signaling.[5][7] PRMT5 can also regulate the expression and activity of proteins involved in cell cycle control and apoptosis.[4]

Caption: Overview of the PRMT5 signaling pathway and its downstream effects.

In Vivo Dosing and Administration of PRMT5 Inhibitors

The dosage and administration route for PRMT5 inhibitors can vary significantly depending on the specific compound's potency, selectivity, and pharmacokinetic properties. The following table summarizes dosages and administration routes for several reported PRMT5 inhibitors in mouse models. This information can serve as a starting point for designing studies with PRMT5-IN-37.

| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |

| LLY-283 | Intracranial GBM | Not Specified | Not Specified | Not Specified | [8] |

| PRT382 | Mantle Cell Lymphoma CDX | 5 mg/kg | Not Specified | Daily | [9] |

| 10 mg/kg | Not Specified | Every other day | [9] | ||

| 10 mg/kg | Not Specified | 4 days on, 3 days off | [9] | ||

| YQ36286 | Mantle Cell Lymphoma Xenograft | Not Specified | Oral | Daily for 21 days | [10] |

| EPZ015666 | Ligature-induced Periodontitis | Not Specified | Not Specified | Not Specified | [11] |

Experimental Protocols

Preparation of PRMT5 Inhibitor Formulation

Note: The optimal formulation for this compound must be determined experimentally. The following is a general protocol that may be adapted.

-

Vehicle Selection: Common vehicles for oral administration in mice include 0.5% methylcellulose (B11928114) in water, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. For intraperitoneal injection, sterile saline or PBS with a low percentage of a solubilizing agent like DMSO or Cremophor EL is often used.

-

Preparation:

-

Accurately weigh the required amount of this compound powder.

-

If necessary, first dissolve the compound in a small amount of a suitable solvent (e.g., DMSO).

-

Gradually add the vehicle to the dissolved compound while vortexing or sonicating to ensure a homogenous suspension or solution.

-

Prepare the formulation fresh daily before administration to ensure stability.

-

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general workflow for assessing the anti-tumor efficacy of a PRMT5 inhibitor in a subcutaneous xenograft model.

Caption: General workflow for an in vivo xenograft efficacy study.

Protocol:

-

Cell Culture and Implantation:

-

Culture the desired cancer cell line under standard conditions.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

-

Treatment and Monitoring:

-

Administer the PRMT5 inhibitor or vehicle according to the predetermined dose, route, and schedule.

-

Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

-

-

Endpoint and Analysis:

-

The study endpoint may be a specific tumor volume, a predetermined study duration, or signs of toxicity.

-

At the endpoint, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic (PD) and pharmacokinetic (PK) analysis.

-

PD analysis can include Western blotting for PRMT5 substrate methylation (e.g., sDMA on histones) or immunohistochemistry.

-

PK analysis will determine the concentration of the drug in plasma and tumor tissue over time.

-

Toxicity Assessment

It is crucial to assess the potential toxicity of any new PRMT5 inhibitor. Dose-limiting toxicities for some PRMT5 inhibitors have included thrombocytopenia, anemia, and neutropenia.[4]

Recommendations for Toxicity Monitoring:

-

Body Weight: Monitor body weight at least three times a week. A significant weight loss (e.g., >15-20%) is a common sign of toxicity.

-

Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.

-

Complete Blood Count (CBC): At the end of the study, or at interim time points, collect blood for CBC analysis to assess effects on hematopoietic lineages.

-

Histopathology: Collect major organs (e.g., liver, spleen, bone marrow) for histopathological examination to identify any treatment-related changes.

By following these guidelines and adapting them to the specific properties of this compound, researchers can effectively evaluate its in vivo efficacy and safety profile in preclinical mouse models.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Arginine methyltransferase PRMT5 is essential for sustaining normal adult hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. PRMT5 function and targeting in cancer [cell-stress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. PRMT5 inhibition modulates murine dendritic cells activation by inhibiting the metabolism switch: a new therapeutic target in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of a Representative PRMT5 Inhibitor in Leukemia Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search for the specific compound "PRMT5-IN-37" did not yield any publicly available data. Therefore, these application notes and protocols are based on the principles of PRMT5 inhibition in leukemia and utilize data from well-characterized, representative PRMT5 inhibitors such as HLCL-61 and PJ-68. The experimental conditions and expected outcomes may need to be optimized for any specific, proprietary PRMT5 inhibitor.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a critical role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2][3] Overexpression of PRMT5 has been observed in various hematologic malignancies, including Acute Myeloid Leukemia (AML) and Chronic Myelogenous Leukemia (CML), where it contributes to leukemogenesis and the maintenance of leukemia stem cells.[2][4][5] Inhibition of PRMT5 has emerged as a promising therapeutic strategy for these cancers.[1][2] These application notes provide a detailed guide for researchers on the use of a representative PRMT5 inhibitor in leukemia cell line-based research.

Mechanism of Action of PRMT5 in Leukemia

PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][6] In leukemia, PRMT5's oncogenic role is mediated through several mechanisms:

-

Epigenetic Regulation: PRMT5-mediated symmetric dimethylation of histone H3 at arginine 8 (H3R8me2s) and histone H4 at arginine 3 (H4R3me2s) leads to the repression of tumor suppressor genes.[1][4]

-

Signaling Pathway Modulation: PRMT5 can influence key oncogenic signaling pathways. For instance, in AML, PRMT5 can suppress the expression of microRNA-29b (miR-29b), leading to increased levels of the transcription factor Sp1.[2][4] This, in turn, can drive the expression of FMS-like tyrosine kinase 3 (FLT3), a critical driver of AML cell proliferation and survival.[2][4] In CML, PRMT5 has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for the self-renewal of leukemia stem cells.[5][7]

-

RNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome. Its inhibition can lead to widespread splicing defects, affecting the expression of numerous genes essential for leukemia cell survival.[1]

Quantitative Data on PRMT5 Inhibition in Leukemia Cell Lines

The following tables summarize the effects of representative PRMT5 inhibitors on various leukemia cell lines, as reported in the literature.

Table 1: In Vitro Efficacy of a Representative PRMT5 Inhibitor (HLCL-61) in AML Cell Lines

| Cell Line | Type | IC50 (µM, 72h) | Key Findings | Reference |

| MV4-11 | FLT3-ITD AML | ~5 | Dose-dependent decrease in cell viability and colony formation. | [4] |

| THP-1 | FLT3-WT AML | ~7.5 | Induction of apoptosis and differentiation. | [4] |

| Primary AML Blasts | FLT3-ITD and FLT3-WT | Variable | Reduced proliferation and colony-forming ability. | [4] |

Table 2: Effects of a Representative PRMT5 Inhibitor (PJ-68) on CML Leukemia Stem Cells

| Cell Type | Parameter | Effect of PJ-68 | Key Findings | Reference |

| CML CD34+ cells | Viability | Decreased | Reduced survival and serial replating capacity. | [5] |

| CML CD34+ cells | Apoptosis | Increased | Induced programmed cell death in leukemia stem cells. | [5] |

| CML CD34+ cells | Wnt/β-catenin signaling | Inhibited | Depletion of DVL3 and downstream targets. | [5][7] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of a PRMT5 inhibitor in a leukemia cell line.

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the PRMT5 inhibitor on leukemia cell proliferation.

Materials:

-

Leukemia cell line of interest (e.g., MV4-11, K562)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom cell culture plates

-

PRMT5 inhibitor stock solution (e.g., in DMSO)

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)

-

Microplate reader

Protocol:

-

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

-

Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[4]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by the PRMT5 inhibitor.

Materials:

-

Leukemia cells treated with the PRMT5 inhibitor and vehicle control

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat leukemia cells with the PRMT5 inhibitor at various concentrations (e.g., 1x and 2x IC50) and a vehicle control for a specified time (e.g., 48 hours).

-

Harvest the cells by centrifugation and wash once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To assess the effect of the PRMT5 inhibitor on the protein levels of PRMT5 targets and downstream signaling molecules.

Materials:

-

Leukemia cells treated with the PRMT5 inhibitor and vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PRMT5, anti-H3R8me2s, anti-H4R3me2s, anti-Sp1, anti-FLT3, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with the PRMT5 inhibitor and vehicle control.

-

Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: PRMT5 signaling pathway in Acute Myeloid Leukemia.

Caption: Experimental workflow for evaluating a PRMT5 inhibitor.

References

- 1. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma [mdpi.com]

- 7. Targeting methyltransferase PRMT5 eliminates leukemia stem cells in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: PRMT5 Inhibition in Glioblastoma Multiforme Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PRMT5 inhibitors for the study of glioblastoma multiforme (GBM). The protocols and data presented are based on published research on various PRMT5 inhibitors and provide a framework for investigating their therapeutic potential.

Introduction to PRMT5 in Glioblastoma

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes through the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] In the context of glioblastoma, PRMT5 is frequently overexpressed, and its elevated expression is inversely correlated with patient survival.[1][3][4] This makes PRMT5 a compelling therapeutic target for this aggressive and challenging brain tumor.[1][3]

Inhibition of PRMT5 in GBM models has been shown to induce apoptosis in differentiated GBM cells and senescence in glioblastoma stem-like cells (GSCs).[1][4] Furthermore, targeting PRMT5 can lead to cell cycle arrest, disrupt splicing processes essential for tumor cell proliferation, and impair DNA damage repair pathways, potentially sensitizing tumors to standard-of-care chemotherapeutics like temozolomide (B1682018) (TMZ).[3][4][5][6]

Mechanism of Action of PRMT5 Inhibitors in GBM

PRMT5 inhibitors exert their anti-tumor effects in glioblastoma through several key mechanisms:

-

Induction of Apoptosis and Senescence: Treatment with PRMT5 inhibitors can lead to programmed cell death (apoptosis) in the bulk of differentiated GBM cells, while pushing the more resilient glioblastoma stem-like cells into a state of irreversible growth arrest known as senescence.[1]

-

Cell Cycle Arrest: Inhibition of PRMT5 often results in a G1 phase cell cycle arrest, preventing the cancer cells from proliferating.[3][7]

-

Disruption of RNA Splicing: PRMT5 is critical for the proper functioning of the spliceosome. Its inhibition leads to widespread splicing defects, particularly affecting genes involved in cell cycle progression and survival.[5][6]

-

Impairment of DNA Damage Repair: PRMT5 plays a role in DNA double-strand break repair pathways, including homologous recombination.[4] By inhibiting PRMT5, cancer cells become more vulnerable to DNA damaging agents like temozolomide.[4][8]

-

Modulation of Key Signaling Pathways: PRMT5 has been shown to regulate critical oncogenic signaling pathways in GBM, including the EGFR/ERK1/2 and PI3K/AKT pathways.[2][9][10] It can also regulate the expression of tumor suppressors like PTEN.[7]

Quantitative Data Summary

The following tables summarize quantitative data from studies on PRMT5 inhibitors in glioblastoma models.

Table 1: In Vitro Efficacy of PRMT5 Inhibitors in Glioblastoma Cell Lines

| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |

| CMP5 | GBMNS-30 | MTT Assay | Cell Viability (IC50) | ~5 µM at 72h | [1] |

| LLY-283 | GSC040815, GSC082209 | CellTiter-Glo | Cell Viability (IC50) | Not specified, but significant reduction in viability | [4] |

| LLY-283 + TMZ | GBMNS | CellTiter-Glo | Cytotoxic Effect | At least 25-fold reduction in TMZ IC50 | [8] |

| Trametinib (B1684009) + PRMT5 depletion | GBMNS | Cell Viability Assay | Cytotoxic Effect | At least 2-fold decrease in trametinib IC50 | [10] |

Table 2: Effects of PRMT5 Inhibition on Cell Cycle and Apoptosis in Glioblastoma

| Treatment | Cell Line | Effect | Observation | Reference |

| PRMT5 knockdown | GBMNS | Cell Cycle | G1 Arrest | [7] |

| LLY-283 | GBMNS | Cell Cycle | Abrogation of TMZ-induced G2/M arrest | [4] |

| CMP5 | Differentiated GBM cells | Apoptosis | Induction of apoptosis | [1] |

| LLY-283 + TMZ | GBMNS | Apoptosis | Increased Caspase 3/7 activity | [4][8] |

| PRMT5 depletion + Trametinib | GBMNS | Cell Cycle | 3-10% increase in G1 subpopulation | [10] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a PRMT5 inhibitor on glioblastoma cells.

Materials:

-

Glioblastoma cell lines (e.g., U87MG, T98G, or patient-derived neurospheres)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

PRMT5 inhibitor stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the PRMT5 inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well and pipette up and down to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is to assess the effect of a PRMT5 inhibitor on the expression and phosphorylation of key signaling proteins.

Materials:

-

Glioblastoma cells treated with PRMT5 inhibitor

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRMT5, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PTEN, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-